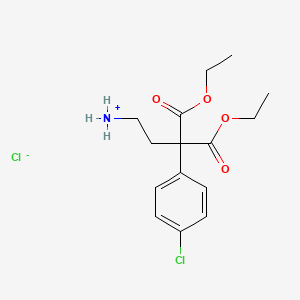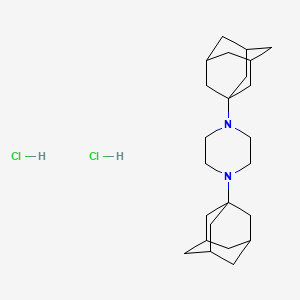
Bis(1-aziridinyl)phosphinic acid butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-aziridinyl)phosphinic acid butyl ester: is a chemical compound with the molecular formula C8H17N2O2P . It is also known by other names such as 1-(aziridin-1-yl(butoxy)phosphoryl)aziridine and butyl bis(1-aziridinyl)phosphinate . This compound is characterized by the presence of aziridine rings and a phosphinic acid ester group, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-aziridinyl)phosphinic acid butyl ester typically involves the reaction of aziridine with phosphinic acid derivatives. One common method is the reaction of aziridine with butyl phosphinate under controlled conditions to form the desired ester . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1-aziridinyl)phosphinic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(1-aziridinyl)phosphinic acid butyl ester is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aziridine ring-opening reactions .
Biology: In biological research, this compound is studied for its potential as a cross-linking agent due to the reactivity of the aziridine rings .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In industrial applications, this compound is used in the production of polymers and materials with specialized properties .
Wirkmechanismus
The mechanism of action of bis(1-aziridinyl)phosphinic acid butyl ester involves the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various substrates . This reactivity is harnessed in cross-linking applications and in the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
- Bis(1-aziridinyl)phosphinic amide
- Bis(1-aziridinyl)phosphinic acid ethyl ester
- Bis(1-aziridinyl)phosphinic acid methyl ester
Comparison: Bis(1-aziridinyl)phosphinic acid butyl ester is unique due to its butyl ester group, which imparts different solubility and reactivity properties compared to its ethyl and methyl counterparts . The presence of the butyl group can influence the compound’s behavior in various chemical reactions and applications, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
2486-93-3 |
|---|---|
Molekularformel |
C8H17N2O2P |
Molekulargewicht |
204.21 g/mol |
IUPAC-Name |
1-[aziridin-1-yl(butoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C8H17N2O2P/c1-2-3-8-12-13(11,9-4-5-9)10-6-7-10/h2-8H2,1H3 |
InChI-Schlüssel |
RYRMQIBBMYEHMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(N1CC1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)


![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)






